Benzobicyclon

Beschreibung

Historical Context of Discovery and Development

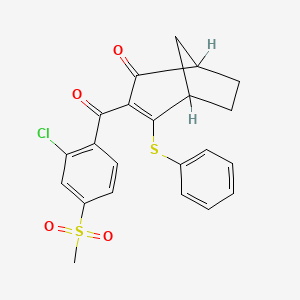

Benzobicyclon was discovered and developed by SDS Biotech K.K. in Japan. uark.eduresearchgate.netscispace.comcabidigitallibrary.org It was first registered in Japan in 2001. researchgate.netscispace.com The compound is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure. researchgate.netscispace.com This structure acts as a chemical slow releaser of the triketone system, which is responsible for HPPD inhibition. researchgate.netscispace.com

Following its introduction in Japan, this compound has seen expanded use in other regions. It has been used in California for weed control in water-seeded paddy rice production since 2017. bioone.orgresearchgate.net Gowan Company has been involved in the development of this compound for use in U.S. rice production systems. uark.edu It was registered in the mid-southern U.S. for postflood weed control in rice in the fall of 2021, marking the first HPPD-inhibiting herbicide commercially available for rice in this region. bioone.orgcambridge.orgresearchgate.netuark.edu Development work has also been performed in Europe by Gowan Crop Protection Ltd in agreement with SDS Biotech K.K. cabidigitallibrary.org

Role in Agricultural Weed Management Systems

This compound plays a significant role in agricultural weed management, particularly in rice cultivation, due to its broad-spectrum activity and its effectiveness against certain problematic and herbicide-resistant weeds. uark.eduresearchgate.netcambridge.org It is effective against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted or direct-seeded rice. researchgate.netscispace.com

Research has demonstrated this compound's activity on a diverse spectrum of weed species. lsu.edu It is particularly effective on sprangletops, annual sedges, and ducksalad. researchgate.net Studies have shown that this compound can provide high levels of control for weeds like Scirpus juncoides, even those resistant to sulfonylurea herbicides. researchgate.netscispace.com It also shows high control of Heteranthera reniformis, Leptochloa fusca, and various sedges, while contributing to the control of Echinochloa spp. cabidigitallibrary.org

This compound is typically applied in flooded paddy rice systems. cabidigitallibrary.org Its efficacy is influenced by factors such as application timing and flood depth. uark.eduresearchgate.netcambridge.orgomicsonline.org Research indicates that application timing immediately after flooding can provide a higher level of weed control. uark.edu Flood depth is also important, as this compound has low water solubility and may be absorbed through the shoot; efficacy can improve as flood depth increases. uark.eduomicsonline.org Studies have shown effective control of Amazon sprangletop at certain flood depths. omicsonline.org

This compound provides a new mode of action (HPPD inhibition) for weed management in rice, which is particularly valuable for controlling weeds that have developed resistance to other herbicide groups, such as ALS and ACCase inhibitors. uark.educabidigitallibrary.orgcambridge.org Field experiments have investigated the use of this compound in herbicide programs for quizalofop- and imidazolinone-resistant rice systems, suggesting it can be an additional and viable control option. bioone.orguark.edu The addition of this compound to standard herbicide programs has resulted in comparable or improved weedy rice control. bioone.orguark.eduuark.edu

Research findings highlight the efficacy of this compound against various weeds in rice systems. The following table summarizes some representative data on weed control efficacy:

| Weed Species | Application Timing | Flood Depth (cm) | This compound Rate (g ai/ha) | Control (%) @ X WAT / DAT | Source |

|---|---|---|---|---|---|

| Scirpus juncoides | PRE to early POST | Flooded | 200-300 | Long residual activity | researchgate.netscispace.com |

| Scirpus juncoides | Two-leaf stage | Not specified | 200, 300, 600 | Did not exceed 90% | lsu.edu |

| Ducksalad | ≥ 62 g ha⁻¹ | Not specified | ≥ 62 | Reduced fresh weight | researchgate.net |

| Ducksalad | POST | Flooded | Not specified | Effective control | uark.edu |

| Indian toothcup | 246 to 1232 g ha⁻¹ | Not specified | 246 to 1232 | Reduced 77% to 96% | researchgate.net |

| Amazon sprangletop | POST | Flooded | Up to 371 | Promising control | uark.edu |

| Amazon sprangletop | Early timing | 5 and 15 | 247 | Complete control @ 2 WAT | omicsonline.org |

| Barnyardgrass | Early timing | 15 | 247 | 55% reduction in control @ 2 WAT compared to early timing | omicsonline.org |

| Weedy rice accession | 3- to 4-leaf stage | Not specified | 371 | 24% to 93% @ 28 DAT | bioone.org |

| Weedy rice accession | 1- to 2-tiller stage | Not specified | 371 | 4% to 82% @ 28 DAT | bioone.org |

Note: WAT = Weeks After Treatment, DAT = Days After Treatment, PRE = Pre-emergence, POST = Post-emergence.

The sensitivity of weedy rice to this compound can vary across different accessions. cambridge.org Research has explored the relationship between weedy rice sensitivity and the HIS1 gene, indicating that HIS1 zygosity and plant growth stage at application can influence this compound efficacy. bioone.org

This compound's activity is primarily observed when applied to the flood water, highlighting the importance of the aquatic environment for its efficacy. cambridge.org Applications made only to foliage have shown significantly less control compared to applications including flood water. cambridge.org

While primarily used in rice, this compound has also been indicated for use on wheat, barley, and corn. ca.govca.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXCLRUCUMWJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057987 | |

| Record name | Benzobicyclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156963-66-5 | |

| Record name | Benzobicyclon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156963-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzobicyclon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156963665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzobicyclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Principles of Benzobicyclon Herbicide Activity

Pro-herbicidal Activation and Hydrolytic Conversion

Benzobicyclon's herbicidal activity is initiated through a critical activation step that occurs in aquatic environments. The parent compound is not the direct inhibitor of the target enzyme but is converted into its active form through a chemical process. researchgate.netlsu.eduuark.edu

Chemical Hydrolysis of this compound to this compound Hydrolysate (Metabolite B) in Aquatic Systems

In the presence of water, this compound undergoes a non-enzymatic hydrolysis reaction to form this compound hydrolysate, its herbicidally active metabolite. uark.eduresearchgate.netbioone.orguark.edu This conversion is a key characteristic of this compound, distinguishing it as a pro-herbicide. researchgate.netresearchgate.netnih.govepa.govacs.orgacs.org The transformation is crucial for its efficacy, as the parent molecule, this compound, does not directly inhibit the target enzyme in plants. researchgate.netuark.eduresearchgate.netbioone.org The hydrolysis reaction essentially unmasks the active triketone structure responsible for its phytotoxicity. lsu.edu Studies conducted in simulated aquatic systems have demonstrated the complete conversion of this compound to this compound hydrolysate. researchgate.netnih.gov

Environmental Factors Influencing Hydrolytic Activation Kinetics

The rate at which this compound is converted to its active hydrolysate is not constant but is significantly influenced by several environmental factors. The kinetics of this hydrolytic activation are critical for the herbicide's performance under field conditions.

The pH of the aquatic system is a primary determinant of the hydrolysis rate of this compound. Research has consistently shown that the hydrolysis is significantly faster under basic conditions. nih.govacs.orglsu.edu Specifically, alkaline conditions enhance the degradation of this compound. acs.org For instance, at a pH of 9, the reaction is enhanced, with observed half-lives ranging from 5 to 28 hours. researchgate.netnih.gov Conversely, the hydrolysis process is considerably slower under acidic conditions. lsu.edu This pH-dependent hydrolysis supports the characterization of the reaction as being primarily base-catalyzed. lsu.edu For every one-point increase in pH, the rate of hydrolysis can increase by approximately tenfold. usu.edu

Temperature plays a crucial role in the kinetics of this compound hydrolysis, with higher temperatures generally accelerating the conversion to this compound hydrolysate. lsu.edu Studies have shown a positive correlation between temperature and the rate of hydrolysis. lsu.edu For example, under neutral to basic pH conditions (pH 7–9) and at higher temperatures (25–35 °C), which are typical of the California rice-growing season, this compound is expected to hydrolyze completely to its active form in a relatively short period. acs.org Research has documented that at 25°C and a pH of 7, the half-life for this compound hydrolysis is 15 hours. researchgate.net One study observed 90% control of a target weed at 14, 22, and 32 days after application at temperatures of 25°C, 20°C, and 15°C, respectively, demonstrating the impact of temperature on efficacy. medchemexpress.com

Interactive Table: Factors Affecting this compound Hydrolysis Half-Life

| Factor | Condition | Effect on Hydrolysis Rate | Half-Life Range |

|---|---|---|---|

| pH | Basic (e.g., pH 9) | Enhanced | 5 to 28 hours |

| Acidic (e.g., pH 4) | Slower | Significantly longer than basic conditions | |

| Temperature | Higher (e.g., 25-35°C) | Faster | Shorter |

| Lower (e.g., 15°C) | Slower | Longer |

| Dissolved Organic Carbon (DOC) | Present | Hindered | Longer |

Molecular Target Site Interaction: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

The herbicidal activity of this compound, through its active metabolite this compound hydrolysate, is due to the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netbioone.orguark.edujst.go.jplsu.edunih.gov HPPD is a key enzyme in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis in plants. researchgate.netuark.edubioone.org

Inhibition of HPPD disrupts this pathway, leading to a depletion of plastoquinone. researchgate.netbioone.org Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. Carotenoids serve a critical photoprotective role by quenching reactive oxygen species generated during photosynthesis and dissipating excess light energy. The absence of carotenoids results in the photo-oxidation and degradation of chlorophyll, leading to the characteristic bleaching or whitening symptoms observed in susceptible plants, followed by chlorosis and eventual plant death. researchgate.netuark.edubioone.org this compound is thus classified as a "bleaching herbicide". wikipedia.org The active form of this compound, a triketone, is responsible for this potent inhibition of the HPPD enzyme. uark.edu

Enzymatic Basis of HPPD Inhibition by this compound Hydrolysate

This compound itself is a pro-herbicide, meaning it is not directly active as an enzyme inhibitor researchgate.net. For it to exert its herbicidal effects, it must first undergo a non-enzymatic hydrolysis reaction in the presence of water researchgate.net. This reaction converts this compound into its active form, this compound hydrolysate, which is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) researchgate.netmedchemexpress.commedchemexpress.com.

The HPPD enzyme plays a critical role in the catabolism of the amino acid tyrosine scbt.comregulations.gov. Specifically, it catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisate scbt.com. This reaction is a vital step in the biosynthesis of essential compounds for plant survival cambridge.orgnih.gov.

HPPD inhibitors, including this compound hydrolysate, function by targeting the active site of the HPPD enzyme. Many inhibitors in this class are characterized by their ability to chelate the iron ion (Fe2+) that is essential for the enzyme's catalytic activity, thereby blocking its function scbt.combibliotekanauki.pl. The inhibition of HPPD is highly specific, making it an effective target for herbicidal action with minimal impact on other biochemical pathways scbt.com. The active form of HPPD inhibitors often consists of an acidic 1,3-dione and two electron-withdrawing groups attached to a benzene ring, which allows for binding to common sites on the HPPD enzyme regulations.gov.

Downstream Metabolic Consequences of HPPD Inhibition in Plants

The inhibition of the HPPD enzyme by this compound hydrolysate sets off a chain of metabolic disruptions that ultimately lead to the death of susceptible plants. The primary consequences stem from the depletion of products synthesized from homogentisate, the molecule whose formation is blocked.

Homogentisate is a fundamental precursor for the biosynthesis of plastoquinone scbt.comcambridge.orgresearchgate.net. Plastoquinones are essential components of the photosynthetic electron transport chain scbt.com. By inhibiting HPPD, this compound effectively halts the production of these critical molecules scbt.comcambridge.org.

A crucial downstream effect of plastoquinone depletion is the inhibition of carotenoid biosynthesis. Plastoquinone acts as a cofactor for the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid synthesis pathway cambridge.org. Without plastoquinone, PDS cannot function, leading to a halt in the production of carotenoids cambridge.org. Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage cambridge.orgumn.edu.

In addition to plastoquinone, homogentisate is also a precursor for the synthesis of tocopherols, a class of compounds with vitamin E activity that serve as important antioxidants in plants scbt.comcambridge.orgresearchgate.netnih.gov. Therefore, the inhibition of HPPD by this compound hydrolysate also leads to a deficiency in tocopherols cambridge.orgbioone.org. This depletion of antioxidants leaves the plant more vulnerable to oxidative stress.

| Metabolic Pathway | Key Enzyme | Precursor | Product Disrupted by this compound | Function of Disrupted Product |

| Plastoquinone Biosynthesis | HPPD | 4-hydroxyphenylpyruvate | Plastoquinone | Photosynthetic electron transport, cofactor for carotenoid synthesis scbt.comcambridge.org |

| Tocopherol Biosynthesis | HPPD | 4-hydroxyphenylpyruvate | α-Tocopherol (Vitamin E) | Antioxidant, protection against oxidative stress scbt.comcambridge.orgresearchgate.net |

The metabolic disruptions caused by HPPD inhibition manifest as visible and severe phytotoxic effects on the plant. The most characteristic symptom is the bleaching of new growth medchemexpress.comcambridge.orgncsu.educorteva.us. This occurs because the lack of carotenoids leaves chlorophyll unprotected from sunlight, leading to its rapid destruction regulations.govcambridge.org.

Following the initial bleaching, plants typically exhibit chlorosis (yellowing of leaf tissue) and eventually necrosis (tissue death), ultimately resulting in the death of the weed medchemexpress.comnih.govncsu.edu. These symptoms are a direct consequence of the oxidative damage and impaired photosynthesis caused by the lack of plastoquinone and tocopherols cambridge.org.

| Phytotoxic Effect | Underlying Cause |

| Bleaching | Destruction of chlorophyll due to the absence of protective carotenoids regulations.govcambridge.orgcorteva.us. |

| Chlorosis | General yellowing of plant tissue resulting from chlorophyll loss ncsu.edu. |

| Necrosis | Tissue death caused by severe oxidative damage and metabolic failure nih.gov. |

Structure-Activity Relationships (SAR) of this compound and Related HPPD Inhibitors

The chemical structure of this compound is intricately linked to its function as a pro-herbicide and the subsequent inhibition of the HPPD enzyme.

This compound is characterized by a unique bicyclooctane skeleton and a phenylthio-enol ether structure researchgate.netjst.go.jpherts.ac.uk. These structural features are essential for its herbicidal activity herts.ac.uk.

The phenylthio-enol ether moiety serves a crucial role in the pro-herbicide nature of this compound. This part of the molecule acts as a chemical "slow releaser" of the active triketone system researchgate.netjst.go.jp. Through hydrolysis, this group is cleaved, unmasking the potent triketone structure of this compound hydrolysate, which is the actual HPPD inhibitor researchgate.net. This controlled release mechanism contributes to the herbicide's efficacy and residual activity.

The bicyclooctane skeleton is another defining feature of this compound's structure researchgate.netjst.go.jp. While the precise contribution of this rigid, three-dimensional structure to the molecule's activity is complex, it is considered a key component for its herbicidal properties. The specific conformation and steric bulk of the bicyclooctane group likely play a significant role in the molecule's transport, stability, and interaction with the target enzyme's active site upon conversion to the hydrolysate.

Comparative Analysis with Other Triketone HPPD Inhibitors (e.g., Mesotrione, Sulcotrione (B48614), Tembotrione)

This compound belongs to the triketone chemical family, a subgroup of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. researchgate.net While it shares a common target enzyme with other triketones like mesotrione, sulcotrione, and tembotrione, its activation and application differ significantly.

A primary distinguishing feature of this compound is its nature as a pro-herbicide. It is applied in an inactive form and must undergo a non-enzymatic hydrolysis reaction in the presence of water to convert into its phytotoxic form, this compound-hydrolysate. This active compound is responsible for inhibiting the HPPD enzyme. This contrasts with mesotrione, sulcotrione, and tembotrione, which are directly active upon application.

The development of triketone herbicides was inspired by the natural product leptospermone, a compound found to have herbicidal effects. wikipedia.org This led to the synthesis of numerous compounds, including the commercialization of sulcotrione, followed by mesotrione and tembotrione. researchgate.netwikipedia.org These herbicides are primarily used for weed control in corn. cambridge.orgsiu.edu this compound, however, was specifically developed and is the first HPPD-inhibiting herbicide commercially available for use in flooded rice paddy systems.

Efficacy can vary among the triketone herbicides. For instance, in studies comparing HPPD inhibitors available for corn, tembotrione and topramezone have demonstrated greater activity on certain grass species than mesotrione. siu.eduncwss.org While direct comparative efficacy studies including this compound are specific to rice paddy weeds, its effectiveness is established for controlling a broad spectrum of aquatic, grass, sedge, and broadleaf weeds in that environment.

| Characteristic | This compound | Mesotrione | Sulcotrione | Tembotrione |

|---|---|---|---|---|

| Chemical Family | Triketone | Triketone | Triketone | Triketone |

| Activation | Pro-herbicide (requires hydrolysis in water) | Directly active | Directly active | Directly active |

| Primary Crop Use | Rice (flooded systems) | Corn, Sugarcane cambridge.org | Corn | Corn siu.edu |

| Target Enzyme | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | |||

| General Symptomology | Bleaching of new plant tissue, followed by chlorosis and necrosis |

Comparative Analysis of this compound Mode of Action with Other Herbicide Classes

The mode of action for this compound and other HPPD inhibitors (WSSA Group 27) is distinct from other major herbicide classes. By inhibiting HPPD, these herbicides disrupt the biosynthesis of plastoquinone, a vital cofactor for the enzyme phytoene desaturase in the carotenoid synthesis pathway. This inhibition leads to the destruction of chlorophyll, resulting in the characteristic bleaching or whitening of new plant tissues. mdpi.com

This mechanism contrasts sharply with other herbicide classes that target entirely different biochemical pathways.

Acetyl-CoA Carboxylase (ACCase) Inhibitors (WSSA Group 1): This class of herbicides, often called "graminicides," targets the enzyme Acetyl-CoA carboxylase, which is essential for fatty acid biosynthesis. scielo.brucanr.edupressbooks.pub By blocking this enzyme, the herbicide halts the formation of lipids required for building and maintaining cell membranes, particularly in rapidly growing meristematic tissues. scielo.br This leads to a cessation of growth, and symptoms like chlorosis of new leaves and eventual decay of the growing point ("deadheart") appear several days after application. ucanr.edu Unlike the bleaching from HPPD inhibitors, the primary effect is on membrane integrity in grasses. scielo.brpressbooks.pub

Acetolactate Synthase (ALS) Inhibitors (WSSA Group 2): These herbicides block the acetolactate synthase enzyme (also known as acetohydroxyacid synthase or AHAS). ucanr.eduumn.edu This enzyme is the first step in the pathway for producing the essential branched-chain amino acids: valine, leucine, and isoleucine. nih.govresearchgate.net Inhibition of this pathway quickly stops cell division and plant growth. pressbooks.pub Symptoms develop slowly, often taking one to two weeks to become apparent, and include stunting, chlorosis of new growth (yellowing), and sometimes reddish or purple discoloration of veins. pressbooks.pubncsu.eduucanr.educropprotectionnetwork.org The action is systemic, and the primary cause of death is the depletion of essential amino acids. researchgate.net

Protoporphyrinogen Oxidase (PPO) Inhibitors (WSSA Group 14): This class acts by inhibiting the PPO enzyme, which is part of the chlorophyll and heme biosynthesis pathway. ucanr.eduucanr.edu Inhibition leads to an accumulation of the substrate protoporphyrinogen IX, which leaks into the cytoplasm. In the presence of light and oxygen, it generates highly reactive singlet oxygen molecules. bohrium.comcambridge.org These molecules cause rapid lipid peroxidation, destroying cell membranes. ucanr.edupioneer.com This mode of action results in very rapid, contact-type injury, with symptoms like water-soaked lesions, desiccation, and necrosis (browning) appearing within hours to a few days, especially in bright sunlight. ucanr.edupioneer.comncsu.edu This rapid membrane destruction is fundamentally different from the slower, systemic bleaching caused by HPPD inhibition.

| Mode of Action Class | Target Enzyme | Biochemical Pathway Disrupted | Primary Symptoms | Speed of Action | WSSA Group |

|---|---|---|---|---|---|

| HPPD Inhibitors (e.g., this compound) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Carotenoid Biosynthesis (indirectly) | Bleaching/whitening of new growth, followed by chlorosis and necrosis. mdpi.com | Relatively slow, systemic | 27 |

| ACCase Inhibitors | Acetyl-CoA Carboxylase (ACCase) | Fatty Acid Synthesis | Chlorosis of new leaves, purpling of older leaves, "deadheart" (rotten growing point). ucanr.edu | Slow (symptoms appear after several days). ucanr.edu | 1 |

| ALS Inhibitors | Acetolactate Synthase (ALS/AHAS) | Branched-Chain Amino Acid Synthesis | Stunting, chlorosis of new growth, reddish/purple veins. ncsu.educropprotectionnetwork.org | Very slow (symptoms may take 1-2 weeks). pressbooks.pub | 2 |

| PPO Inhibitors | Protoporphyrinogen Oxidase (PPO) | Chlorophyll & Heme Biosynthesis | Rapid, light-dependent cell membrane disruption; water-soaked lesions, desiccation, necrosis (browning/burning). ucanr.edupioneer.com | Very fast (hours to a few days). ucanr.edu | 14 |

Metabolic Fate and Biotransformation Pathways

Plant Metabolism of Benzobicyclon

The metabolic fate of this compound in rice plants involves its absorption, translocation, and subsequent transformation into various metabolites.

Uptake and Translocation Mechanisms in Rice Plants

This compound can be absorbed by rice plants from paddy water through both root and shoot absorption. Following absorption, it is translocated within the plant, primarily to the foliage. regulations.govregulations.govherts.ac.uk This uptake from paddy water and translocation to foliage is a proposed pathway for the herbicide. regulations.gov this compound is effective in controlling weeds through both foliar and root uptake in water. regulations.gov

Identification and Characterization of Plant Metabolites

Studies on the metabolism of this compound in flooded rice at different growth stages have identified several metabolites. In rice at the 2.5-leaf stage, parent this compound and metabolites such as 1315P-076, 1315P-570, RSHABU4 (structurally similar to 1315P-683), and 1315P-966 aglycone were observed as minor metabolites, accounting for approximately 10% of the total radioactive residue (TRR). regulations.govregulations.gov Multi-component minor unknowns constituted a significant portion of the extractable radioactivity. regulations.govregulations.gov Incorporation of radioactivity into plant structural components like pectin, lignin, hemicellulose, starch, or protein also occurred. regulations.govregulations.gov

In rice seedlings grown in greenhouses, the parent compound was a major residue in both shoots and roots, although its concentration declined over time. regulations.govregulations.gov Metabolite B (also referred to as 1315P-070), the active herbicidal moiety formed via hydrolysis of the thiophenyl ring, generally increased with the plant's growth stage, becoming a major residue in roots and shoots. regulations.govregulations.gov

At the early tillering stage, parent this compound was a minor residue (<1.7% TRR), while metabolite B (1.2-12.5% TRR), 1315P-570 (1.9-40% TRR), and a conjugate of 1315P-966 (chlorophenyl acid metabolite; 5.9-41% TRR) were identified as major residues in all rice matrices analyzed. regulations.govregulations.gov Three unknowns were present in straw at up to 16.7% TRR but were not further investigated. regulations.govregulations.gov

The proposed metabolic pathway suggests that following absorption from paddy water and translocation to foliage, the parent compound is metabolized to 1315P-570, 1315P-076, and metabolite B, all formed through the loss of the thiophenyl ring. regulations.gov Cleavage products containing the chlorophenyl ring, such as metabolite 1315P-966, may be produced in the paddy water, absorbed by the plants, translocated to the foliage, and conjugated with sugar. regulations.gov

Residue Accumulation in Rice Commodities

Non-extractable residues in brown rice were substantial (77.8 to 80.0% TRR) and were likely associated with sugars. regulations.gov

Environmental Degradation Pathways of this compound and Its Metabolites

This compound and its metabolites undergo degradation in the environment, particularly in aquatic systems, through hydrolysis and photolysis.

Hydrolysis in Aquatic Systems

Hydrolysis is a major mode of dissipation for this compound in water, leading to the formation of this compound hydrolysate (metabolite B), which is the herbicidally active compound. regulations.govresearchgate.netacs.orgregulations.govlsu.eduuark.edu this compound is a pro-herbicide that requires non-enzymatic hydrolysis in the presence of water to be converted to this potent and phytotoxic form. researchgate.net

The hydrolysis of this compound to metabolite B is relatively rapid in water. researchgate.net Hydrolysis half-lives for this compound range from 5 to 38 hours under various pH and temperature conditions. researchgate.net Basic conditions (pH 9) have been shown to enhance the hydrolysis reaction, with half-lives ranging from 5 to 28 hours. acs.orgresearchgate.net Dissolved organic carbon (DOC) can hinder this base-catalyzed hydrolysis. acs.orgresearchgate.net The half-life of this compound in water at pH 7 and 25°C is approximately 15 hours. researchgate.netcambridge.org Complete hydrolysis of this compound in a flooded rice field would require holding the flood for more than 4 days under these conditions. researchgate.netcambridge.org

In contrast to the rapid hydrolysis of the parent compound, this compound hydrolysate (metabolite B) is relatively resistant to further hydrolysis between pH 4 and 9, with an estimated hydrolysis half-life of 388 days. researchgate.net

Photolysis in Aquatic Systems

Photolysis is another significant dissipation pathway for this compound and its hydrolysate in aquatic systems. regulations.govresearchgate.netregulations.govlsu.edulsu.eduacs.org While the rapid hydrolysis of this compound in water makes it difficult to directly study its aqueous photolysis half-life, photolysis is a major degradation route for the principal degradation product, this compound hydrolysate. regulations.govlsu.edu

Studies on the aqueous photolysis of this compound hydrolysate have shown that the rate of degradation is influenced by factors such as the ionic state of the compound and the characteristics of the water. researchgate.netlsu.eduacs.org The neutral species of this compound hydrolysate photolyzes faster than the more predominant anionic species under natural sunlight. researchgate.netacs.org

In distilled water, the reported half-life for this compound hydrolysate is around 77 hours. lsu.edu In rice water, the half-life is approximately 34 hours, while in seawater (25 ppt (B1677978) salinity), it is significantly shorter, around 3.4 hours. lsu.edu Increasing salinity has been found to exponentially increase the photodegradation of this compound hydrolysate. lsu.edu Specific ions present in seawater, particularly magnesium ions, have been identified as partly responsible for this rapid degradation. lsu.edu Dissolved organic matter in natural waters can reduce direct photolysis but increase indirect photolysis compared to high-purity water. researchgate.netacs.org Light attenuation in rice field water can also slow down photolysis. acs.org

Photolysis of this compound hydrolysate can produce multiple photolysis products, which vary depending on the ionic state of the hydrolysate. lsu.edu

Indirect Photolysis Mechanisms (e.g., Role of Hydroxyl Radicals, Dissolved Organic Matter)

Indirect photolysis involves the degradation of a compound through reactions with photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), carbonate radicals, and singlet oxygen. lsu.eduresearchgate.net These reactive species can be generated from various sources in natural waters, including humic and fulvic substances from soil (components of dissolved organic matter) and certain amino acids. lsu.eduresearchgate.netacs.org

Studies have shown that dissolved organic matter (DOM) in natural waters can influence the photolysis of this compound hydrolysate, reducing direct photolysis while increasing indirect photolysis compared to high-purity water. researchgate.netresearchgate.netresearchgate.netebi.ac.ukacs.org The measured concentrations of dissolved organic carbon have been found to correlate with the half-lives of this compound hydrolysate in natural waters, suggesting that DOM can enhance photolysis through indirect mechanisms. ucdavis.edu

Hydroxyl radicals are strong oxidants that play a significant role in the degradation of organic substances through indirect photolysis. lsu.eduacs.org They can be formed by the photolysis of organic matter, nitrite, nitrate, and through ligand-to-metal charge-transfer reactions in waters containing sufficient metal concentrations. lsu.edu

Influence of Ionic State on Photolysis

The ionic state of this compound hydrolysate can significantly influence its photolysis rate. As an acidic herbicide with a pKa of 2.89, this compound hydrolysate can exist in neutral and anionic forms depending on the pH of the water. researchgate.netebi.ac.uk The neutral species has been observed to photolyze significantly faster than the more predominant anionic species under natural sunlight. researchgate.netresearchgate.netebi.ac.ukacs.org For instance, reported half-lives under natural sunlight were 1 hour for the neutral species and 320 hours for the anionic species, indicating a substantial difference in quantum yield. researchgate.netresearchgate.netebi.ac.ukacs.org

The presence of ions can also affect the photodegradation of this compound hydrolysate. Increasing salinity has been shown to increase the photodegradation of this compound hydrolysate. lsu.edu Specifically, magnesium ions have been identified as significantly influencing this rapid degradation in seawater. lsu.edu

The following table summarizes the photolysis half-lives of this compound hydrolysate under different conditions:

| Water Type | Ionic State | Half-life (hours) | Conditions | Source |

| High-purity water | Anionic | 318 | Natural sunlight | ucdavis.edu |

| Rice field water | Not specified | 91 | Natural sunlight | ucdavis.edu |

| Sacramento River water | Not specified | 208 | Natural sunlight | ucdavis.edu |

| High-purity water | Neutral | 1 | Natural sunlight | researchgate.netresearchgate.netebi.ac.ukacs.org |

| High-purity water | Anionic | 320 | Natural sunlight | researchgate.netresearchgate.netebi.ac.ukacs.org |

| Deionized water | Not specified | 84.1 ± 2.6 | Irradiated | lsu.edu |

| Artificial seawater (35 ppt) | Not specified | 3.5 ± 0.07 | Irradiated | lsu.edu |

| Deionized water + Mg²⁺ | Not specified | 5.85 ± 0.12 | Irradiated | lsu.edu |

| Deionized water + Cu²⁺ | Not specified | 126.4 ± 2.24 | Irradiated | lsu.edu |

| Deionized water + Fe²⁺/Fe³⁺ | Not specified | 146.5 ± 4.5 | Irradiated | lsu.edu |

| Deionized water + Zn²⁺ | Not specified | 87.23 ± 2.7 | Irradiated | lsu.edu |

Microbial Degradation in Soil and Sediment

Dissipation of pesticides in sediments and soils typically occurs through aerobic and anaerobic respiration by microorganisms. lsu.eduacs.org

Anaerobic Degradation Kinetics

In flooded environments like rice fields, pesticides can be exposed to both aerobic and anaerobic conditions. lsu.edu Studies have indicated that anaerobic microbes are less likely to transform this compound hydrolysate compared to aerobic microorganisms, resulting in decreased loss under flooded (anaerobic) conditions. acs.orgnih.govresearchgate.netebi.ac.uk Dissipation of this compound hydrolysate has been observed to be slower in flooded soils, with reported half-lives between 113 and 328 days in unaltered soil. google.com

Influence of Microbial Activity on Dissipation

Microbial activity has a positive correlation with pesticide dissipation in soil and sediment. lsu.edu Increased microbial activity, often influenced by factors like temperature, can lead to increased pesticide degradation. lsu.eduresearchgate.net Studies have shown that autoclaving soil, which eliminates microbial activity, leads to slower rates of this compound hydrolysate dissipation compared to unaltered soil, highlighting the contribution of microbial degradation to its loss. google.comresearchgate.net While microbial degradation contributes to dissipation, this compound hydrolysate can still dissipate slowly in flooded rice field soil. acs.orgnih.govresearchgate.net

Sorption and Desorption Dynamics in Soil and Sediment

Sorption plays a significant role in the environmental fate of this compound and its hydrolysate. This compound has a higher affinity for adsorption to sediment compared to this compound hydrolysate, with reported mean Koc values of 15,908 and 1,421, respectively lsu.edu. Lipophilic substances like this compound tend to adsorb strongly to organic matter and sediment lsu.edu. Studies indicate that compounds adsorbed to sediments may hydrolyze at reduced rates, potentially around 10 times slower compared to hydrolysis in the aqueous phase lsu.edu.

The adsorption of this compound hydrolysate by soil is described as a spontaneous physical process with no desorption hysteresis effect, fitting the Freundlich model researchgate.net. This compound hydrolysate exhibits relatively strong sorption with log KOC values ranging from 3.76 to 4.19 researchgate.net. Factors influencing the adsorption of this compound hydrolysate include temperature, humic acid content, biochar addition (which affects pH), cation type, and ionic strength researchgate.netebi.ac.uk. Low or high temperatures can reduce the soil's ability to adsorb this compound hydrolysate, while the addition of humic acid can increase adsorption researchgate.netebi.ac.uk. Biochar addition, by increasing solution pH, can decrease this compound hydrolysate adsorption ebi.ac.uk.

Despite its sorption to soil, with the exception of Phaeozems, this compound hydrolysate has shown intermediate or high mobility in various agricultural soils, posing potential risks to surface water and groundwater ebi.ac.uk.

Identification and Characterization of Environmental Degradation Products

The primary and most significant environmental degradation product of this compound is this compound hydrolysate (metabolite B, 1315P-070) regulations.govlsu.edu. This conversion occurs rapidly in water through hydrolysis, with a half-life of approximately 16 hours at 25°C and pH 7 lsu.edu. Photolysis also contributes to the degradation of this compound and the formation of this compound hydrolysate regulations.govlsu.edu.

While this compound hydrolysate is relatively stable to hydrolysis in water, it can degrade via photolysis lsu.edu. Photolysis studies of this compound hydrolysate have identified multiple potential photolysis products, the formation of which can vary depending on the ionic state of the hydrolysate lsu.edu. For instance, target photolysis products such as BOD, CMBA, and CP have been observed in aqueous this compound hydrolysate photolysis, reflecting known degradation products of structurally similar triketone compounds like sulcotrione (B48614) researchgate.netucdavis.edu.

Another significant metabolite identified in the metabolic pathway of this compound, particularly in rotational crops and rice, is a major chlorophenyl acid metabolite (1315P-966) regulations.gov. This metabolite is formed through the cleavage of the bicyclooctane ring in either this compound or its other metabolites regulations.gov. Other metabolites identified in rotational crops include the dione (B5365651) (1315P-070, which is this compound hydrolysate) and the enamine (1315P-570), formed via cleavage of the thiophenyl ring regulations.gov.

Mineralization Processes

Mineralization, the process by which organic compounds are completely degraded to inorganic substances like carbon dioxide (CO2), is a key aspect of environmental fate. While the provided search results discuss the degradation and transformation of this compound and its hydrolysate, direct information specifically detailing the extent or rates of mineralization (e.g., CO2 formation) of this compound or its degradation products in soil or sediment is limited regulations.govuni.luwpmucdn.com. However, studies on the degradation of this compound hydrolysate in soil suggest that microbial activity plays a role in its degradation lsu.edu. The unaltered and aerobic soil samples showed faster degradation rates of this compound hydrolysate compared to autoclaved and anaerobic samples, supporting the impact of microbial activity lsu.edu. Mineralization is a potential outcome of microbial degradation, but the specific pathways and the extent of CO2 formation for this compound compounds are not explicitly quantified in the provided snippets. General information on geologic CO2 mineralization as a process is available, but this is not directly related to the microbial mineralization of organic compounds like this compound in soil ramboll.comisometric.comuoguelph.ca.

Rotational Crop Metabolism and Residue Dynamics

Studies on rotational crops are conducted to assess the potential for pesticide residues to be taken up by crops planted after the treated crop and to determine appropriate plantback intervals fao.org.

Metabolite Profile in Rotational Crops

The metabolic pathway of this compound in rotational crops is qualitatively similar to that observed in rice, the primary crop regulations.gov. The pathway involves the cleavage of the thiophenyl ring, leading to the formation of the dione (1315P-070, this compound hydrolysate) and the enamine (1315P-570) regulations.gov. Additionally, cleavage of the bicyclooctane ring in this compound or its metabolites can form the major chlorophenyl acid metabolite (1315P-966) regulations.gov.

In rotational crop matrices, the metabolite profile can vary depending on the specific crop, label, and plantback interval regulations.gov. While this compound itself is typically a very minor residue component or non-detectable in most rotational crop matrices, the dione (1315P-070) and enamine (1315P-570) can account for identified residue components regulations.gov. The major chlorophenyl acid metabolite (1315P-966) has been identified as the predominant residue component in some rotational crop matrices regulations.gov.

Data from studies indicate the relative contribution of metabolites in rotational crops. For example, levels of 1315P-070 and 1315P-570 generally did not exceed 0.010 ppm, with some exceptions in wheat hay and straw at certain plantback intervals regulations.gov.

Environmental Behavior and Dissipation Dynamics

Transport and Distribution in Paddy Field Ecosystems

The flooded nature of paddy fields significantly influences the behavior of benzobicyclon and its hydrolysate, governing their partitioning between water and sediment and their movement within the soil profile.

Partitioning Between Water and Sediment Phases

In paddy field environments, this compound and its principal degradation product, BH, exhibit differential partitioning behavior between the water column and the underlying sediment. Studies indicate that this compound itself favors partitioning into the sediment phase. lsu.eduregulations.gov This is in contrast to BH, which shows a greater propensity to remain in the water phase. lsu.edu As the parent compound, this compound, degrades in the sediment, there is a slow partitioning of the resulting BH into the water column. lsu.edu

Quantitative data on the partitioning is supported by reported mean K values. This compound has a reported mean K of 15,908, while this compound hydrolysate has a mean K of 1,421. lsu.edu These values suggest a stronger adsorption of the parent compound to soil organic carbon compared to its hydrolysate, aligning with the observed partitioning behavior favoring sediment for this compound and water for BH.

Movement and Leaching Potential in Soil Profiles

The movement and leaching potential of this compound and BH in soil profiles are influenced by their sorption characteristics and the hydrological conditions of paddy fields. This compound, with its low aqueous solubility and higher sorption coefficient, demonstrates low susceptibility to movement by leaching. uark.edu Some reports suggest minimal movement, with this compound only moving 1 to 2 cm in the soil profile. uark.edu

In contrast, this compound hydrolysate (BH) exhibits some leaching potential due to its higher aqueous solubility compared to the parent compound. uark.edu Studies on the adsorption-desorption behavior of BH in various agricultural soils in China indicated intermediate or high mobility in most tested soil types, posing potential risks to surface water and groundwater. nih.gov The adsorption capacity of BH varied among different soil types, with Phaeozems showing the highest adsorption and Gleysols the lowest. nih.gov Adsorption and desorption constants of BH showed negative correlations with soil pH, although not statistically significant in one study. nih.gov The estimated depth of leaching for BH over a growing season exceeded the assumed plough layer depth in a significant proportion of tested soils, suggesting that leaching below the plough layer is a potential risk in rice-producing areas. researchgate.net

Field Dissipation Studies

Field dissipation studies provide crucial insights into the persistence and transformation of this compound and BH under realistic paddy field conditions.

Observed Dissipation Rates in Rice Fields

In aquatic field dissipation studies, this compound has been observed to be non-persistent, with a reported half-life of 0.943 days, transforming rapidly to its major metabolite, BH. regulations.gov The dissipation of BH from soil has been reported to be slower, with one study showing a DT value of 1900 days, although this data exhibited high variability. regulations.gov BH is considered very persistent in water, with reported half-lives in various aquatic environments ranging from 198 to 71,100 days, depending on conditions. regulations.gov

Field studies specifically investigating the dissipation of this compound and BH in Louisiana rice fields over two growing seasons showed that they behaved as expected based on their physical and chemical properties. lsu.edu this compound favored partitioning into sediment, while BH favored water, with a slow movement of BH into the water column as the parent degraded in the sediment. lsu.edu

Factors Influencing Field Dissipation (e.g., Flood Depth, Soil Type, Temperature)

Several environmental factors influence the dissipation of this compound and BH in paddy fields. Hydrolysis is a major dissipation mechanism for this compound in water, leading to the rapid formation of BH. regulations.govlsu.eduacs.org This hydrolysis is influenced by water pH, temperature, and the presence of dissolved organic carbon. acs.orgcambridge.orgcambridge.org

Flood depth can also play a role. Maintaining a deep and stable flood has been shown to enhance the herbicidal activity of this compound, while lowering the water depth can lead to reduced efficacy. epa.gov Flooding resulted in decreased loss of BH in a model soil study, suggesting that anaerobic microorganisms are less likely to transform BH compared to aerobic ones. researchgate.netnih.gov

Soil type and its physicochemical properties, particularly pH and organic matter content, significantly influence the adsorption and, consequently, the dissipation of BH. lsu.edunih.govresearchgate.net Higher soil pH can lead to decreased BH adsorption, increasing its potential for mobility. nih.govresearchgate.net Temperature has been shown to increase the dissipation of BH. researchgate.netnih.gov Microbial activity in sediment also correlates with pesticide dissipation, increasing with temperature but slowing at temperatures exceeding the optimum. lsu.edu

Modeling Environmental Fate and Transport

Modeling approaches are employed to estimate the environmental fate and transport of this compound and BH in paddy field scenarios. The Pesticide in Flooded Applications Model (PFAM) is a refined model used to simulate applications of this compound in rice fields and estimate environmental concentrations in both paddy water and areas outside the paddy. regulations.govucdavis.edufederalregister.govregulations.gov These models incorporate physical, chemical, and fate/transport characteristics of the compounds. federalregister.gov

Modeling has also been used to investigate the influence of specific degradation pathways. For instance, an EXAMS2 simulation was used to model the influence of hydroxyl radicals on BH dissipation, showing a significant difference in simulated dissipation with and without this degradation mechanism, with the model including hydroxyl radical degradation more closely matching observed field behavior. lsu.edu

| Compound | Partitioning Preference (Water/Sediment) | Leaching Potential | Key Factors Influencing Dissipation |

| This compound | Sediment | Low | Hydrolysis (to BH), Water pH, Temperature, Dissolved Organic Carbon |

| This compound Hydrolysate (BH) | Water | Intermediate to High | Soil Type, Soil pH, Temperature, Microbial Activity, Hydroxyl Radicals |

Predictive Modeling Approaches

Predictive modeling plays a significant role in estimating the environmental concentrations and fate of pesticides. For this compound and its metabolite, models such as the Pesticide in Flooded Applications Model (PFAM) and Exposure Analysis Modeling System (EXAMS2) have been employed.

The PFAM model has been utilized to estimate drinking water concentrations of this compound. These estimations are typically based on assumptions including maximum application rates and a specified water holding period in flooded rice paddies.

EXAMS2 simulations have been used to model the dissipation of this compound hydrolysate. One study specifically investigated the influence of the hydroxyl radical rate constant on the dissipation of the hydrolysate using EXAMS2. The results indicated that simulations incorporating degradation by hydroxyl radicals showed a closer agreement with observed field behavior, suggesting the importance of this degradation pathway.

Model Validation and Uncertainty Analysis

Model validation and uncertainty analysis are critical steps in ensuring the reliability of predictive environmental fate models. For Metabolite B, the uncertainty associated with model predictions has been explored.

Uncertainty in the estimated environmental concentrations of Metabolite B, particularly in drinking water assessments, has been addressed by examining the sensitivity of the model results to key input parameters. For instance, the sensitivity of modeled metabolite B results to uncertainty in estimated inputs like vapor pressure and water solubility, often predicted using tools like EPIsuite, has been explored by assuming variations in these values.

To reduce uncertainty regarding the potential for accumulation of this compound or Metabolite B in rice paddies over time, an aquatic field dissipation study has been suggested. Such studies provide valuable field-scale data that can be used to validate model predictions and refine environmental risk assessments.

Long-term Environmental Persistence of this compound Hydrolysate

The environmental persistence of this compound hydrolysate (Metabolite B) is a key concern due to its herbicidal activity and its identification as a residue of concern in drinking water. ca.gov

Unlike the parent compound, which undergoes relatively rapid hydrolysis, this compound hydrolysate is reported to be resistant to hydrolysis across a range of pH values (pH 4-9). herts.ac.uk However, it can undergo degradation via photolysis, a process influenced by factors such as pH and the presence of dissolved organic matter in water. regulations.govherts.ac.uk Studies have shown that the photolysis rate of the hydrolysate can vary significantly depending on its ionic state, with the neutral species photolyzing faster than the more predominant anionic species under natural sunlight. herts.ac.uk Dissolved organic matter can reduce direct photolysis while potentially increasing indirect photolysis in natural waters. herts.ac.uk

Field studies have provided insights into the partitioning and persistence of this compound and its hydrolysate in rice field environments. In these settings, this compound tends to partition preferentially into sediment, while its hydrolysate favors the water phase. regulations.gov As the parent compound degrades in the sediment, there is a slow partitioning of the metabolite into the water column.

The persistence of this compound hydrolysate in the aquatic environment is notable. Estimated aqueous half-lives for the hydrolysate range from 88 to 113 days, depending on soil profile and environmental conditions. regulations.gov In flooded rice field soil, the dissipation of this compound hydrolysate is expected to be slow. herts.ac.uk Adsorption studies indicate that this compound adsorbs to sediment with a higher affinity (mean Koc of 15,908) compared to this compound hydrolysate (mean Koc of 1,421). regulations.gov

Based on laboratory studies supporting its registration, this compound hydrolysate was suggested to be persistent in water and potentially persistent in sediment and soil. regulations.gov Field dissipation experiments have been considered inconclusive regarding its persistence. regulations.gov

Ecological Risk Assessment and Ecotoxicological Studies

Impact on Non-Target Aquatic Organisms

The use of benzobicyclon in flooded rice paddies necessitates a thorough evaluation of its effects on aquatic ecosystems. regulations.govlsu.edu Studies have assessed the toxicity of this compound and BH to a range of aquatic organisms, including invertebrates, fish, and aquatic plants. regulations.gov

Toxicity to Aquatic Invertebrates (e.g., Daphnia)

Acute and chronic toxicity studies have been conducted on freshwater invertebrates like Daphnia magna to determine the potential impact of this compound and its metabolite. regulations.govfujifilm.com While one study indicated immobility in Daphnia magna under static conditions with the parent compound, this study was classified as supplemental/qualitative due to the rapid degradation of the parent compound. regulations.gov Under flow-through conditions, the metabolite BH did not result in effects or mortality in Daphnia, and a definitive LC50 was not obtained. regulations.gov Chronic freshwater invertebrate risk quotients (RQs) for this compound, calculated using toxicity data for Daphnia magna, did not exceed the level of concern (LOC). regulations.gov

| Organism | Endpoint | Result | Citation |

| Daphnia magna | Acute Toxicity (static) | Immobility observed (qualitative) | regulations.gov |

| Daphnia magna | Acute Toxicity (48 h EC50) | 0.343 mg/L | fujifilm.com |

| Daphnia magna | Chronic Toxicity | No effects or mortality from BH | regulations.gov |

Toxicity to Fish

Risks to fish, including listed and non-listed species, have been evaluated based on exposure to this compound and/or metabolite B residues in treated paddy water. regulations.gov Chronic exposure to these residues has been found to exceed the Agency's levels of concern (LOC). regulations.gov Acute toxicity studies have also been conducted. herts.ac.uk

| Organism | Endpoint | Result | Citation |

| Fish | Chronic Exposure | Risks exceed LOC | regulations.gov |

| Carp | Acute Toxicity (48 h LC50) | > 10 ppm | agropages.com |

| Minnow | Acute Toxicity (48 h LC50) | > 10.0 ppm | fujifilm.com |

Potential for Impact on Rotational Aquatic Organisms (e.g., Crayfish)

Due to the unique agricultural practice in some regions, such as Louisiana, where rice and crayfish are rotated on the same fields, there is a concern that this compound residues could persist into the crayfish growing seasons and potentially impact crayfish growth and production. lsu.edulsu.edu Understanding the environmental fate and dissipation mechanisms of this compound is important in this context. lsu.edu this compound tends to partition to sediment, while its metabolite BH favors water, with a slow partitioning of the metabolite into the water column as the parent degrades in sediment. lsu.edu The potential for long-term toxicity effects from sediments exposed to BH should be further investigated. ucdavis.edu

Impact on Terrestrial Non-Target Organisms

The ecological risk assessment also considers the potential impact of this compound on terrestrial non-target organisms, including birds. regulations.gov

Toxicity to Birds

This compound exposure to birds does not result in acute risks. regulations.gov While chronic toxicity was observed in bird toxicity tests, chronic risks are not considered a concern at the proposed application rate. regulations.gov To reach an exposure level exceeding the chronic level of concern, birds would need to consume a mass of this compound granules significantly greater than their average daily food intake. regulations.gov Toxicological studies indicate that the parent compound exhibits low toxicity to birds. researchgate.net

| Organism | Endpoint | Result | Citation |

| Birds | Acute Exposure | No acute risks | regulations.gov |

| Birds | Chronic Toxicity | Observed, but risks not a concern at proposed rate | regulations.gov |

| Bobwhite quail | Acute Oral LD50 | > 2250 mg/kg | agropages.com |

| Mallard ducks | Acute Oral LD50 | > 2250 mg/kg | agropages.com |

| Bobwhite quail | 5-day Dietary LC50 | > 5620 mg/kg | agropages.com |

| Mallard ducks | 5-day Dietary LC50 | > 5620 mg/kg | agropages.com |

Effects on Soil Microorganisms

Ecotoxicological studies have indicated that this compound demonstrates little or no toxicity to soil microorganisms. lsu.eduscispace.com Research into the dissipation of this compound and its hydrolysate (BH) in soil environments suggests that microbial activity plays a role in the degradation process. Studies using a model California rice soil showed that flooding led to decreased loss of BH, suggesting that anaerobic microorganisms are less likely to transform BH compared to aerobic microorganisms. researchgate.netlsu.edu Furthermore, increased temperature enhanced dissipation, while autoclaving, which eliminates microbial activity, decreased BH loss, supporting the influence of microbial activity on degradation. researchgate.netlsu.edu Pesticide applications, in general, have been observed to influence the chemistry, diversity, and abundance of microbial communities in sediments and soils. lsu.edu

Impact on Beneficial Insects

Ecotoxicological evaluations of this compound have shown little or no toxicity to beneficial insects. lsu.eduscispace.com

Assessment of Environmental Risk Quotients (RQs)

Environmental Risk Quotients (RQs) are a key tool in ecological risk assessment, calculated as the ratio of the estimated environmental concentration (EEC) to a relevant toxicity endpoint. epa.govchemsafetypro.com This method is used by regulatory bodies like the US EPA to characterize potential ecological risks. epa.govchemsafetypro.com

Assessments for this compound have indicated potential risks to aquatic organisms based on RQ calculations. Estimated exposures resulting from its proposed use in rice fields have shown risk exceedances for fish and aquatic invertebrates on a chronic exposure basis. regulations.govregulations.gov Specifically, RQs for both listed and non-listed aquatic invertebrates were found to exceed the Agency's Level of Concern (LOC) for chronic exposure. regulations.gov

In contrast, while chronic toxicity was observed in studies with birds and mammals, the chronic risks associated with this compound at the proposed application rate were not considered to be of concern. regulations.govregulations.gov

Bioaccumulation Potential in Aquatic and Terrestrial Food Chains

The potential for a compound to bioaccumulate in aquatic and terrestrial food chains is related to its physicochemical properties, such as water solubility and adsorption potential, as well as its persistence and metabolism in organisms. This compound is characterized by low aqueous solubility and a moderate adsorption coefficient (Koc). regulations.govherts.ac.ukuark.edu These properties suggest a low susceptibility to movement by leaching in soil. uark.edu

Herbicide Efficacy and Agronomic Performance Research

Herbicidal Spectrum of Activity

Benzobicyclon provides broad-spectrum control of various weed types in rice production systems. researchgate.netjst.go.jpjst.go.jpuark.edu

Control of Annual Grass Weeds (e.g., Barnyardgrass, Sprangletops, Rice Cutgrass)

This compound exhibits activity against annual grass weeds such as barnyardgrass and sprangletops. researchgate.netherts.ac.ukuark.edulsu.educambridge.orguark.edu Studies have shown effective control of Amazon sprangletop with this compound, particularly at higher rates and when applied to small weeds in a sufficient flood depth. researchgate.netomicsonline.org For instance, complete control of Amazon sprangletop was observed at 247 g a.i. ha⁻¹ at an early application timing with both 5 cm and 15 cm flood depths. researchgate.netomicsonline.org Barnyardgrass control can be increased with the addition of this compound to post-flood herbicides. researchgate.netomicsonline.org While this compound shows activity on barnyardgrass and sprangletops, its activity on rice cutgrass may be limited. herts.ac.ukresearchgate.netlaca1.org

Here is a summary of this compound's activity on selected annual grass weeds:

| Weed Species | This compound Activity | Supporting Snippets |

| Barnyardgrass | Control/Activity | researchgate.netherts.ac.ukuark.edulsu.educambridge.orguark.edu |

| Sprangletops | Control/Activity | researchgate.netherts.ac.ukuark.eduresearchgate.netlsu.educambridge.orguark.eduomicsonline.org |

| Rice Cutgrass | Limited/No activity | herts.ac.ukresearchgate.netlaca1.org |

| Amazon Sprangletop | Effective Control | uark.eduresearchgate.netomicsonline.org |

| Red Sprangletop | Increased Control with tank mixes | uark.eduresearchgate.net |

Efficacy Against Problematic Biotypes (e.g., ALS-resistant grass weeds)

This compound is effective against weed biotypes that have developed resistance to acetolactate synthase (ALS)-inhibiting herbicides. researchgate.netuark.educambridge.orgjst.go.jpuark.eduomicsonline.orgregulations.gov This includes ALS-resistant grass weeds. researchgate.netuark.educambridge.orguark.eduomicsonline.orgregulations.gov The introduction of this compound provides a new site of action (HPPD inhibition) for managing these resistant populations, offering a valuable tool for resistance management strategies. uark.eduomicsonline.orgregulations.govcabidigitallibrary.org

Control of Sedge Weeds (e.g., Annual Sedges, Yellow Nutsedge, Rice Flatsedge, Scirpus juncoides)

This compound demonstrates strong efficacy against various sedge weeds prevalent in rice paddies. researchgate.netherts.ac.ukjst.go.jpjst.go.jpuark.edulsu.educambridge.orguark.edugoogle.com It is particularly effective on annual sedges and Scirpus juncoides (Japanese bulrush). researchgate.netuark.eduscispace.comjst.go.jpjst.go.jpregulations.govgoogle.com this compound can control Scirpus juncoides up to the 5-leaf stage, which is often difficult to manage with other herbicides throughout the season. scispace.comjst.go.jpresearchgate.net Research indicates that this compound can control sulfonylurea herbicide-resistant biotypes of Scirpus juncoides. uark.edujst.go.jpresearchgate.netregulations.gov While this compound shows activity on yellow nutsedge and rice flatsedge, complete control of yellow nutsedge may not always be achieved, although it can eliminate tuber production, effectively giving the plant an annual growth characteristic. herts.ac.ukuark.eduresearchgate.netlsu.edugoogle.comsosbai.com.bruada.edu this compound is also effective against ALS-resistant sedge populations, including rice flatsedge and smallflower umbrella sedge. lsu.eduomicsonline.orguada.edu

Here is a summary of this compound's activity on selected sedge weeds:

| Weed Species | This compound Activity | Supporting Snippets |

| Annual Sedges | Effective Control | researchgate.netscispace.comjst.go.jpjst.go.jpuark.eduuark.edu |

| Yellow Nutsedge | Activity, may not be complete control but eliminates tuber production | herts.ac.ukuark.eduresearchgate.netlsu.edugoogle.comsosbai.com.bruada.edu |

| Rice Flatsedge | Control/Activity, including ALS-resistant biotypes | uark.eduresearchgate.netlsu.eduomicsonline.orggoogle.comuada.edu |

| Scirpus juncoides | Effective Control, including SU-resistant biotypes | researchgate.netuark.eduscispace.comjst.go.jpjst.go.jpresearchgate.netregulations.govgoogle.com |

| Smallflower Umbrella Sedge | Control/Activity, including ALS-resistant biotypes | uark.edulsu.eduuada.eduucanr.edu |

Control of Broadleaf Weeds (e.g., Ducksalad, Water Plantain, Bog Pondweed, California arrowhead)

This compound is effective in controlling various broadleaf weeds found in rice systems. researchgate.netherts.ac.ukjst.go.jpjst.go.jpuark.edulsu.educambridge.orguark.edu Specific broadleaf weeds controlled by this compound include ducksalad, water plantain, bog pondweed, and California arrowhead. herts.ac.ukuark.edulsu.eduuark.edu Research indicates that ducksalad is susceptible to this compound even at lower rates. researchgate.netsosbai.com.br

Here is a summary of this compound's activity on selected broadleaf weeds:

| Weed Species | This compound Activity | Supporting Snippets |

| Ducksalad | Effective Control | researchgate.netherts.ac.ukuark.eduresearchgate.netlsu.eduuark.edusosbai.com.br |

| Water Plantain | Control/Activity | herts.ac.ukuark.edu |

| Bog Pondweed | Control/Activity | herts.ac.ukuark.edu |

| California Arrowhead | Effective Control | uark.edulsu.eduuark.edu |

Rice Crop Tolerance and Selectivity

This compound demonstrates selectivity in rice, meaning it can control weeds without causing significant injury to the rice crop itself. researchgate.netscispace.comjst.go.jpjst.go.jp However, rice tolerance can vary depending on the cultivar and growth stage at application. cambridge.orgcambridge.orguark.edunih.gov

Tolerance in Transplanted and Direct-Seeded Rice Systems

This compound shows excellent selectivity in transplanted rice. scispace.comjst.go.jpjst.go.jp It can be applied in both transplanted and direct-seeded rice systems. researchgate.netscispace.comjst.go.jpgoogle.com

Studies evaluating rice cultivar tolerance to this compound have shown that japonica rice cultivars typically exhibit tolerance, while indica cultivars are often sensitive and can show severe phytotoxicity. uark.educambridge.orguark.educambridge.orguark.edunih.gov For example, research in Arkansas found that while most rice cultivars were not injured by this compound, the indica cultivar 'Rondo' showed significant injury regardless of application timing. uark.edu Smaller-sized rice plants may be more prone to injury than those treated at later growth stages like four-leaf or tillering. uark.edu

The tolerance of rice to this compound is linked to the presence of a functional HPPD Inhibitor Sensitive 1 (HIS1) gene. cambridge.orgnih.govisaaa.org Japonica cultivars typically possess a functional HIS1 gene, conferring tolerance, while susceptible indica cultivars may have a dysfunctional his1 gene. nih.govisaaa.org

Here is a summary of rice cultivar tolerance based on lineage:

| Rice Lineage | This compound Tolerance | Supporting Snippets |

| Japonica | Tolerant | uark.educambridge.orguark.educambridge.orguark.edunih.gov |

| Indica | Sensitive | uark.educambridge.orguark.educambridge.orguark.edunih.gov |

Research has also investigated the impact of application timing in drill-seeded rice. In one study, applying this compound at the two-leaf stage was generally more injurious to certain rice cultivars compared to applications at the four-leaf or tillering stages. uark.edu However, in another year of the same study, most cultivars showed no injury regardless of application timing, except for the sensitive indica cultivar. uark.edu

| Rice Growth Stage at Application | Observed Tolerance/Injury | Supporting Snippets |

| Two-leaf | Potentially more injurious to some cultivars | uark.edu |

| Four-leaf | Sufficient tolerance | uark.edu |

| Tillering | Sufficient tolerance | uark.edu |

| Smaller-sized rice | More prone to injury | uark.edu |

The use of this compound in drill-seeded tropical japonica inbred and hybrid cultivars in a post-flood application has been shown to be safe without concerns for crop injury, delayed heading, or yield loss. cambridge.org However, it is strongly recommended not to use this compound on rice cultivars with a predominant indica-type genealogical background due to the risk of severe injury. cambridge.orguark.edu

Varietal Differences in Rice Tolerance (e.g., Japonica vs. Indica Cultivars)

Tolerance to this compound varies significantly among rice cultivars, largely dependent on their genetic background. uark.eduuark.eduresearchgate.net Japonica-type rice cultivars generally exhibit excellent crop safety to this compound applications. uark.eduuark.eduuark.educambridge.org Studies have shown minimal to no visible injury and no significant delays in heading or reductions in grain yield in japonica cultivars treated with this compound. uark.eduuark.educambridge.org This tolerance in japonica rice is linked to the presence of a functional HPPD Inhibitor Sensitive 1 (HIS1) gene. researchgate.netnih.gov

Conversely, Indica-type rice cultivars have shown high levels of sensitivity and severe phytotoxicity when treated with this compound. uark.eduuark.eduuark.educambridge.org Injury symptoms characteristic of HPPD inhibitors, such as bleaching and necrosis, are commonly observed in Indica varieties. uark.eduuark.edu For instance, the Indica cultivar 'Rondo' exhibited substantial crop injury (≥97%) regardless of application timing in research trials. uark.eduresearchgate.net Due to this sensitivity, the use of this compound is generally not recommended on rice cultivars with a predominant Indica genealogical background. uark.edu Japonica × Indica hybrid cultivars have also shown severe injury. cambridge.org

Optimization of Application Parameters for Efficacy

Effective weed control with this compound is significantly influenced by application parameters, particularly water management and application timing. researchgate.netresearchgate.netomicsonline.org

The presence and maintenance of a continuous flood are crucial for optimal this compound activity. uark.edubioone.orgepa.gov this compound is a pro-herbicide that requires hydrolysis in water to become herbicidally active. bioone.orgepa.gov Application to dry soil results in unsatisfactory weed control. epa.gov

Flood depth also plays a vital role in efficacy. Research suggests that this compound performs optimally when applied into a minimum flood depth, often cited as at least 4 inches (approximately 10 cm) or 15 cm. bioone.orgepa.govuark.eduomicsonline.orgucdavis.edu Maintaining a deep and stable flood enhances the post-emergence activity of this compound. epa.govepa.gov If the flood is lost shortly after application (e.g., within 5 days), weed control can be reduced. epa.gov Re-establishing the flood before the soil dries out is necessary to prevent loss of control. epa.gov The longer the flood is held after application, the better the observed weed control. epa.gov

The addition of adjuvants can significantly enhance the efficacy of this compound, particularly when the spray contacts both foliage and flood water. researchgate.netbioone.orgcambridge.orgresearchgate.net While this compound alone may have limited activity when applied solely to foliage, the inclusion of an adjuvant, especially oil-based adjuvants like methylated seed oil (MSO) or crop oil concentrate (COC), has been shown to substantially increase weed control. researchgate.netbioone.orgcambridge.orgresearchgate.net For example, studies showed that this compound alone provided 29% control of barnyardgrass and 67% control of Amazon sprangletop, while the addition of MSO resulted in near-complete control of both species. researchgate.netcambridge.orgresearchgate.net Adjuvants are hypothesized to help keep the lipophilic this compound in suspension in the flood water and potentially increase its conversion to the active hydrolysate. bioone.org

Applying this compound at the correct weed growth stage is imperative for effective management. omicsonline.org Research indicates that this compound is most effective when applied to small, actively growing weeds. omicsonline.orglsu.edu For instance, greater efficacy on barnyardgrass and sprangletop species was observed when applications were made at earlier timings compared to later timings on larger weeds. omicsonline.org For optimal suppression of barnyardgrass and weedy rice, they should be submerged and have fewer than 2 leaves at the time of application. epa.gov While this compound has a wide application window and can control certain weeds like Scirpus juncoides up to the 5-leaf stage, targeting weeds at smaller sizes generally leads to more consistent control. scispace.comlsu.edu

Synergistic and Antagonistic Interactions with Tank-Mix Partners (e.g., Halosulfuron)

Tank-mixing this compound with other herbicides can broaden the spectrum of weed control and enhance efficacy. researchgate.netuark.eduomicsonline.orgepa.gov Studies have shown that combining this compound with partners such as bispyribac, cyhalofop, halosulfuron (B143276), imazamox, penoxsulam (B166495), and propanil (B472794) can increase weed control compared to this compound alone. uark.edu

Specifically, tank-mixing this compound with halosulfuron has been evaluated and shown to improve control of certain weeds, including barnyardgrass, yellow nutsedge, hemp sesbania, and jointvetch. researchgate.netomicsonline.orgepa.gov For example, adding this compound at 247 g ha⁻¹ to halosulfuron at 53 g ha⁻¹ increased barnyardgrass control. researchgate.netomicsonline.org Combinations of this compound with other herbicides have also shown high levels of control for weeds like Scirpus juncoides and Monochoria vaginalis. researchgate.netkoreascience.kr

While synergistic effects have been observed with certain mixtures, such as penoxsulam or clomazone (B1669216) with this compound leading to enhanced activity against undesired vegetation, the potential for antagonistic interactions exists depending on the tank-mix partners, application timing, and water management. researchgate.netgoogle.comucanr.edu

Residual Herbicidal Activity and Weed Control Longevity

This compound exhibits residual herbicidal activity, providing weed control for an extended period after application. scispace.comcambridge.orgfbn.com The residual activity is primarily due to the presence of the active form, this compound hydrolysate, in the flood water and soil. bioone.orglsu.edu

Research has demonstrated that this compound can provide long residual activity against specific problematic weeds like Scirpus juncoides, with control lasting for at least 8 weeks. researchgate.netscispace.comlsu.edu The longevity of residual activity can be influenced by factors such as soil type, soil pH, environmental conditions, and microbial degradation. fbn.comlsu.edu The half-life of this compound can be negatively correlated with temperature and pH. lsu.edu While this compound itself adsorbs more strongly to sediment, its hydrolysate is more mobile in water. lsu.edu

Here is a summary of some research findings on weed control with this compound:

| Weed Species | This compound Rate (g ai ha⁻¹) | Control (%) | Evaluation Timing (DAT) | Source |

| Ducksalad | 493 | 83 | Averaged | cambridge.org |

| Ducksalad | 246 | >90 | Pinpoint flood timing | lsu.edu |

| Indian toothcup | 246 | 81 | 42 | cambridge.org |

| Indian toothcup | 246 | 77 | Conclusion of study | lsu.edu |

| Amazon sprangletop | 371 (alone) | 67 | 28 | researchgate.netcambridge.orgresearchgate.net |

| Amazon sprangletop | 371 + MSO | Near-complete | 28 | researchgate.netcambridge.orgresearchgate.net |